R-2-Methanandamid

Übersicht

Beschreibung

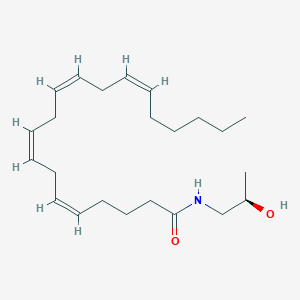

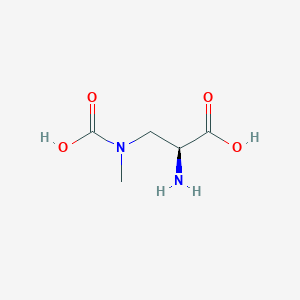

R-2-Methanandamid: ist ein synthetisches Analogon von Anandamid, einem natürlich vorkommenden Endocannabinoid. Es ist eine chirale Verbindung mit einer Methylgruppe in der ®-Konfiguration am zweiten Kohlenstoff der Ethanolamingruppe. Diese Verbindung ist bekannt für ihre höhere Potenz und metabolische Stabilität im Vergleich zu Anandamid .

Wissenschaftliche Forschungsanwendungen

R-2-Methanandamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung für die Untersuchung der Eigenschaften und Reaktionen von Endocannabinoiden verwendet.

Biologie: Es dient als Werkzeug zur Untersuchung der Rolle von Endocannabinoiden in biologischen Systemen.

Medizin: Die Forschung an this compound konzentriert sich auf seine potenziellen therapeutischen Wirkungen, darunter seine Rolle in der Schmerztherapie und seine entzündungshemmenden Eigenschaften.

Industrie: Es wird bei der Entwicklung neuer Pharmazeutika und als Standard in der analytischen Chemie verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch die Bindung an Cannabinoid-Rezeptoren, insbesondere CB1- und CB2-Rezeptoren. Diese Bindung aktiviert verschiedene Signalwege, darunter den Cyclooxygenase-2-abhängigen Weg, der in bestimmten Krebszellen zur Apoptose führt. Es beinhaltet auch die Aktivierung von mitochondrialen Apoptose-Signalwegen .

Wirkmechanismus

Target of Action

R-2 Methanandamide primarily targets the Cannabinoid CB1 receptor . The CB1 receptor is a G protein-coupled receptor that is predominantly expressed in the central nervous system . It plays a crucial role in modulating neurotransmitter release, thereby affecting various physiological processes such as cognition, memory, pain sensation, and appetite .

Mode of Action

R-2 Methanandamide acts as an agonist at the CB1 receptor . This means it binds to the receptor and activates it, triggering a series of intracellular events. These events lead to various physiological responses, depending on the specific cell type and location within the body .

Biochemical Pathways

Upon activation by R-2 Methanandamide, the CB1 receptor can influence several biochemical pathways. One key pathway involves the induction of cyclooxygenase-2 (COX-2) expression . COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse effects on inflammation, pain sensation, and other physiological processes .

Pharmacokinetics

R-2 Methanandamide exhibits a remarkable stability to aminopeptidase hydrolysis . This suggests that it may have a longer half-life and greater bioavailability compared to other similar compounds.

Result of Action

The activation of the CB1 receptor by R-2 Methanandamide can lead to various molecular and cellular effects. For instance, in human cervical carcinoma cells and human neuroglioma cells, R-2 Methanandamide has been shown to induce apoptosis (programmed cell death) via a mechanism involving the induction of COX-2 expression . This suggests that R-2 Methanandamide could potentially have antitumor effects.

Biochemische Analyse

Biochemical Properties

R-2 Methanandamide interacts with cannabinoid receptors, specifically CB1 and CB2 . These interactions play a crucial role in various biochemical reactions. For instance, R-2 Methanandamide has been found to inhibit electrically-evoked contractions of the mouse vas deferens, indicating its role in modulating neurotransmission .

Cellular Effects

R-2 Methanandamide has been shown to have significant effects on various types of cells. For example, it induces apoptosis in H4 human neuroglioma cells and human cervical carcinoma cells . This effect is believed to be mediated through the up-regulation of the cyclooxygenase-2 (COX-2) enzyme .

Molecular Mechanism

The molecular mechanism of R-2 Methanandamide involves its interaction with cannabinoid receptors and the subsequent activation of various pathways. For instance, it has been shown to induce the expression of COX-2, leading to the synthesis of prostaglandins that activate peroxisome proliferator-activated receptor γ (PPARγ), a key player in apoptosis .

Temporal Effects in Laboratory Settings

The effects of R-2 Methanandamide have been observed to change over time in laboratory settings. For example, its induced COX-2 expression in H4 human neuroglioma cells was found to be time-dependent .

Dosage Effects in Animal Models

The effects of R-2 Methanandamide have been studied in animal models. For instance, squirrel monkeys have been found to self-administer R-2 Methanandamide intravenously, indicating its reinforcing properties .

Metabolic Pathways

R-2 Methanandamide is involved in the endocannabinoid system’s metabolic pathways. It is metabolized by fatty acid amide hydrolase, similar to other endocannabinoids .

Transport and Distribution

The transport and distribution of R-2 Methanandamide within cells and tissues are believed to be similar to other endocannabinoids. Endocannabinoids are known to be transported into cells by a specific uptake system .

Subcellular Localization

Given its similarity to other endocannabinoids, it is likely to be found in areas where cannabinoid receptors are present .

Vorbereitungsmethoden

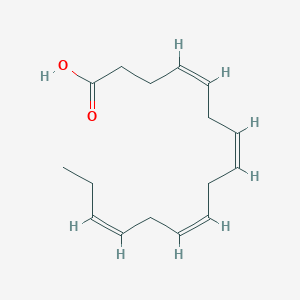

Synthesewege und Reaktionsbedingungen: R-2-Methanandamid kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Arachidonsäure mit Ethanolamin-Derivaten beinhaltet. Zu den wichtigsten Schritten gehören:

Veresterung: Arachidonsäure wird mit Ethanolamin verestert, um Arachidonylethanolamid zu bilden.

Hydrolyse: Der Ester wird dann hydrolysiert, um das entsprechende Amid zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei oft fortschrittliche Techniken wie Hochleistungsflüssigkeitschromatographie zur Reinigung verwendet werden .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Epoxide und hydroxylierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es in gesättigte Analoga umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere an der Hydroxylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: Epoxide und hydroxylierte Derivate.

Reduktion: Gesättigte Analoga.

Substitution: Alkylierte und acylierte Derivate.

Analyse Chemischer Reaktionen

Types of Reactions: R-2 Methanandamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides and hydroxylated derivatives.

Reduction: Reduction reactions can convert it into saturated analogs.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated analogs.

Substitution: Alkylated and acylated derivatives.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

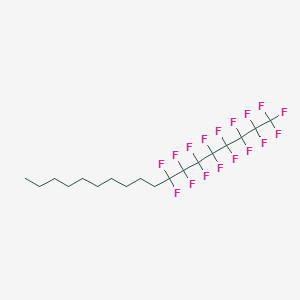

Anandamid: Das natürliche Endocannabinoid mit geringerer Potenz und metabolischer Stabilität.

R-Methanandamid: Ein weiteres synthetisches Analogon mit ähnlichen Eigenschaften, aber unterschiedlicher Stereochemie.

2-Arachidonoylglycerol: Ein weiteres Endocannabinoid mit unterschiedlicher chemischer Struktur und Eigenschaften

Einzigartigkeit: R-2-Methanandamid ist einzigartig aufgrund seiner höheren Potenz und metabolischen Stabilität im Vergleich zu Anandamid. Es weist auch unterschiedliche pharmakologische Eigenschaften auf, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[(2R)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNMZCWZEMNFCR-FQPARAGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

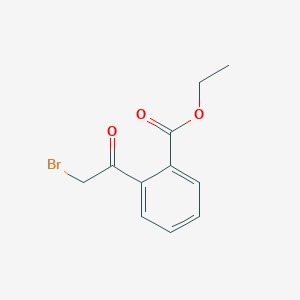

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

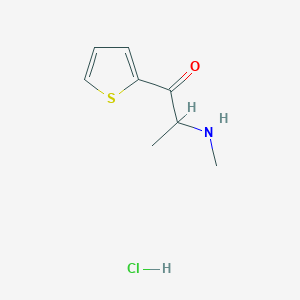

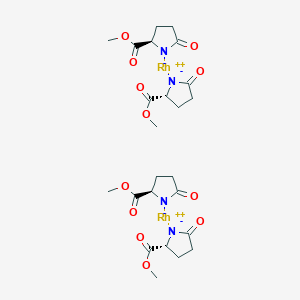

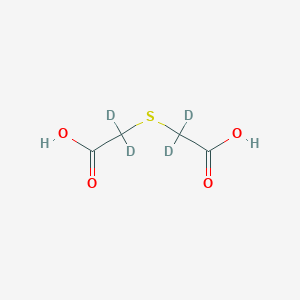

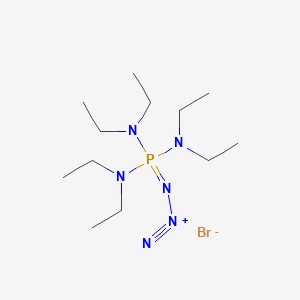

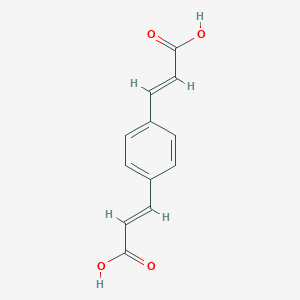

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)

![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)

![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)